

An In-depth Technical Guide to 2-(4-Bromo-2-methoxyphenyl)acetic acid

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Compound of Interest

Compound Name: 2-(4-Bromo-2-methoxyphenyl)acetic acid

Cat. No.: B1524198

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Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-(4-Bromo-2-methoxyphenyl)acetic acid** (CAS No. 1026089-09-7), a substituted phenylacetic acid derivative. Phenylacetic acids are a critical class of compounds in medicinal chemistry and materials science, serving as versatile scaffolds and building blocks. This document delves into the structural attributes, synthesis strategies, spectroscopic characterization, potential reactivity, and prospective applications of this specific isomer. While direct experimental data for this compound is limited in peer-reviewed literature, this guide synthesizes information from commercial suppliers, data for structural isomers, and foundational chemical principles to provide a robust profile for researchers, scientists, and drug development professionals. The ensuing discussion aims to equip the reader with the necessary technical insights to effectively utilize **2-(4-Bromo-2-methoxyphenyl)acetic acid** in their research endeavors.

Chemical Identity and Physicochemical Properties

2-(4-Bromo-2-methoxyphenyl)acetic acid is a solid, crystalline compound under standard conditions.^[1] The molecule incorporates a phenylacetic acid backbone, which is functionalized with a methoxy group at the ortho-position and a bromine atom at the para-position relative to the acetic acid moiety. These substitutions are critical in defining the molecule's electronic properties, reactivity, and potential biological activity. The methoxy group, an electron-donating group, and the bromine atom, an electron-withdrawing group, create a unique electronic

environment on the aromatic ring that influences its interaction with biological targets and its utility in synthetic chemistry.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-(4-Bromo-2-methoxyphenyl)acetic acid**

Property	Value	Source(s)
CAS Number	1026089-09-7	[1][2][3][4]
Molecular Formula	C ₉ H ₉ BrO ₃	[1][2]
Molecular Weight	245.07 g/mol	
IUPAC Name	(4-bromo-2-methoxyphenyl)acetic acid	[1]
Physical Form	Solid	[1]
Purity	Typically ≥97%	[1][4]
Storage	Sealed in dry, room temperature	[1][4]
InChI Key	RNRCAQYXOAHKGD-UHFFFAOYSA-N	[1][4]

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis protocol for **2-(4-Bromo-2-methoxyphenyl)acetic acid** is not readily available, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and published methods for its isomers. The most logical precursor for this compound is 2-methoxyphenylacetic acid. The synthesis would proceed via an electrophilic aromatic substitution, specifically bromination.

The directing effects of the substituents on the aromatic ring are paramount in determining the regioselectivity of the bromination reaction. The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group. The acetic acid moiety (-CH₂COOH) is a deactivating, meta-directing group. Given the stronger activating and directing influence of the methoxy group,

electrophilic attack is most likely to occur at the positions ortho and para to it. Since the para position is sterically less hindered, it is the favored site of substitution, leading to the desired 4-bromo product.

A proposed experimental workflow for the synthesis is detailed below.

Proposed Experimental Protocol: Synthesis of 2-(4-Bromo-2-methoxyphenyl)acetic acid

Principle: This protocol describes the regioselective bromination of 2-methoxyphenylacetic acid using a suitable brominating agent, such as N-Bromosuccinimide (NBS) or bromine in a polar solvent like acetic acid. The reaction leverages the strong ortho-, para-directing effect of the methoxy group to achieve bromination at the C4 position.

Reagents:

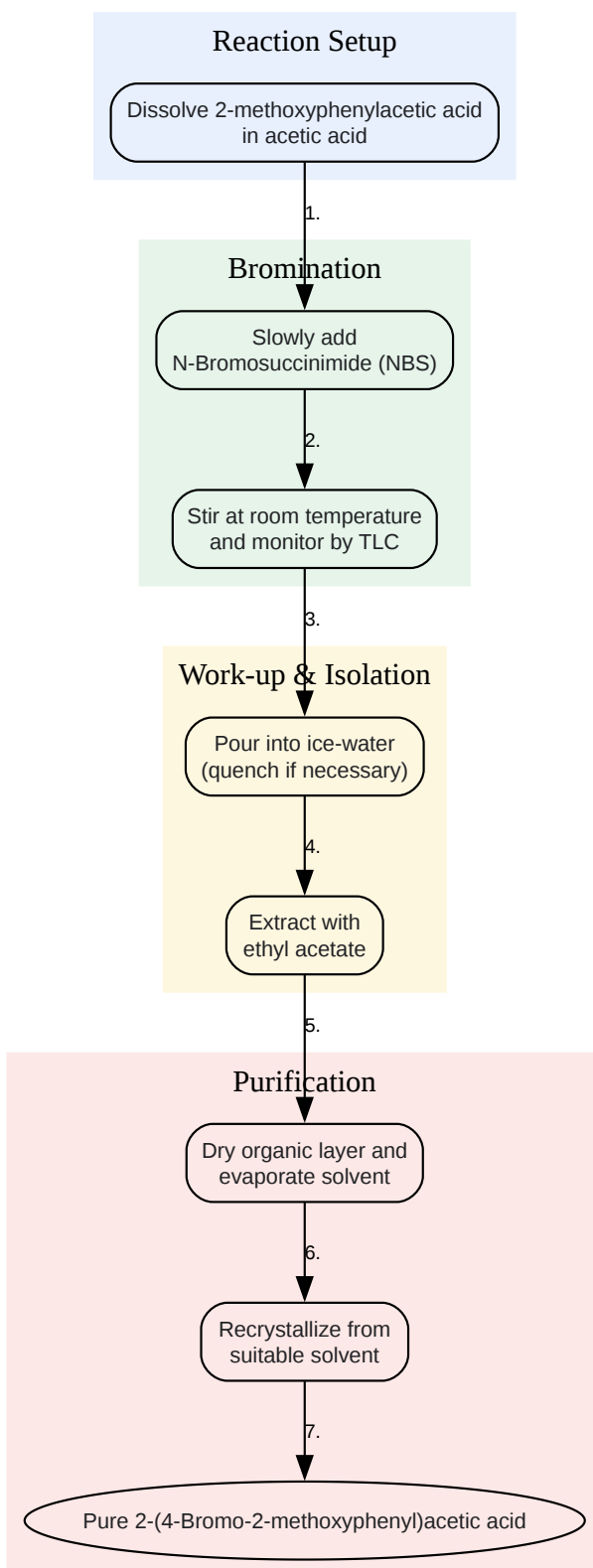
- 2-Methoxyphenylacetic acid
- N-Bromosuccinimide (NBS) or Bromine (Br_2)
- Acetic acid or other suitable polar aprotic solvent
- Deionized water
- Sodium thiosulfate (for quenching excess bromine)
- Ethyl acetate (for extraction)
- Brine solution
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyphenylacetic acid in a suitable solvent like acetic acid.

- **Addition of Brominating Agent:** Slowly add a stoichiometric equivalent of the brominating agent (e.g., N-Bromosuccinimide) to the stirred solution at room temperature. If using liquid bromine, it should be added dropwise.
- **Reaction Monitoring:** The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. If bromine was used, the excess can be quenched by adding a saturated solution of sodium thiosulfate.
- **Extraction:** The aqueous mixture is extracted multiple times with an organic solvent such as ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Recrystallization:** The crude **2-(4-Bromo-2-methoxyphenyl)acetic acid** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a crystalline solid.

The following diagram illustrates the proposed synthesis workflow.



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Caption: Proposed workflow for the synthesis of **2-(4-Bromo-2-methoxyphenyl)acetic acid**.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of **2-(4-Bromo-2-methoxyphenyl)acetic acid**. While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure and data from its isomers.^[1]

Table 2: Predicted ^1H and ^{13}C NMR Data for **2-(4-Bromo-2-methoxyphenyl)acetic acid**

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	~10-12	Singlet (broad)	-COOH
~7.1-7.3	Doublet	Ar-H (ortho to -CH ₂ COOH)	
~6.9-7.1	Doublet of doublets	Ar-H (meta to -CH ₂ COOH & -OCH ₃)	
~6.8-7.0	Doublet	Ar-H (ortho to -OCH ₃)	
~3.8-4.0	Singlet	-OCH ₃	
~3.6-3.8	Singlet	-CH ₂ -	
^{13}C NMR	~175-180	Singlet	-COOH
~155-160	Singlet	Ar-C (-OCH ₃)	
~130-135	Singlet	Ar-C (-CH ₂ COOH)	
~130-135	Singlet	Ar-CH (meta to -OCH ₃)	
~120-125	Singlet	Ar-CH (ortho to -OCH ₃)	
~115-120	Singlet	Ar-C (-Br)	
~110-115	Singlet	Ar-CH (ortho to -CH ₂ COOH)	
~55-60	Singlet	-OCH ₃	
~40-45	Singlet	-CH ₂ -	

Mass Spectrometry (MS): In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent ion corresponding to the deprotonated molecule $[\text{M}-\text{H}]^-$ in negative ion mode, or the protonated molecule $[\text{M}+\text{H}]^+$ in positive ion mode. The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) would be a key diagnostic feature, with two peaks of nearly equal intensity separated by 2 m/z units.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm^{-1} corresponding to the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700-1750 cm^{-1} would be indicative of the C=O stretching of the carboxyl group. C-O stretching bands for the ether and carboxylic acid would appear in the 1200-1300 cm^{-1} region, and aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions.

Reactivity Profile and Potential Applications

The chemical reactivity of **2-(4-Bromo-2-methoxyphenyl)acetic acid** is dictated by its three primary functional groups: the carboxylic acid, the aromatic ring, and the carbon-bromine bond.

- **Carboxylic Acid Group:** The carboxyl group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. This functionality is key to its use as a building block, allowing for its conjugation to other molecules of interest.
- **Aromatic Ring:** The electron-rich aromatic ring, despite the presence of the deactivating bromo and carboxyl groups, can still potentially undergo further electrophilic substitution, although under harsher conditions. The existing substituents will direct any new incoming groups.
- **Carbon-Bromine Bond:** The aryl bromide functionality is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This significantly enhances its utility as a synthetic intermediate.

Given its structural features, **2-(4-Bromo-2-methoxyphenyl)acetic acid** is a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of drug discovery and agrochemicals.^[5] Its isomers have been utilized in the development of anti-inflammatory and analgesic agents.^[5] The phenylacetic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of this compound could be explored to develop novel therapeutic agents.

Caption: Potential applications of **2-(4-Bromo-2-methoxyphenyl)acetic acid** as a synthetic building block.

Safety and Handling

2-(4-Bromo-2-methoxyphenyl)acetic acid is classified as a hazardous substance.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Hazard Statements:[\[1\]](#)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Precautionary Statements:[\[1\]](#)

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/ eye protection/ face protection.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(4-Bromo-2-methoxyphenyl)acetic acid is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique substitution pattern provides a versatile platform for the development of novel compounds. While a comprehensive body of literature on this specific isomer is yet to be established, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and an overview of its potential applications based on sound chemical principles and data from closely related structures. It is

our hope that this technical guide will serve as a valuable resource for researchers and developers working with this and similar compounds.

References

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